3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the pyrrolone class, characterized by a 2,5-dihydro-1H-pyrrol-2-one core substituted with a hydroxyl group at position 3, a 4-methoxybenzoyl group at position 4, a 4-methylphenyl group at position 5, and a morpholine-containing ethyl chain at position 1. Its molecular complexity arises from the interplay of aromatic, polar, and heterocyclic moieties, which influence its physicochemical properties and biological interactions . The morpholine moiety enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways .
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-17-3-5-18(6-4-17)22-21(23(28)19-7-9-20(31-2)10-8-19)24(29)25(30)27(22)12-11-26-13-15-32-16-14-26/h3-10,22,28H,11-16H2,1-2H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJWPGLVHQIROW-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs exhibit variations in substituents that significantly alter reactivity, solubility, and bioactivity. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Findings:
Substituent Effects on Bioactivity: Morpholine vs. Dimethylamino: Morpholine-containing analogs (e.g., the target compound) exhibit better water solubility and lower cytotoxicity compared to dimethylamino-substituted derivatives . Halogen Substitutions: Chlorine or fluorine atoms enhance binding affinity to targets like kinases or GPCRs by forming halogen bonds .
Nitro Groups: Nitro-substituted analogs (e.g., ) show increased metabolic stability but may require reductive activation for therapeutic efficacy.
Synthetic Utility :
- The target compound’s 4-methoxybenzoyl group provides a versatile scaffold for further derivatization, unlike analogs with bulkier substituents (e.g., trifluoromethoxy in ), which complicate synthetic modifications.
Limitations of Current Data:
- Direct comparisons of binding affinities or IC50 values across analogs are scarce in the literature.
Biological Activity
3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by case studies and research findings.
- Molecular Formula : C26H28N2O4
- Molecular Weight : 440.52 g/mol
- IUPAC Name : (4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
- Structure : The compound features a pyrrolidine core with multiple functional groups including methoxy and morpholine moieties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Utilizing cyclization techniques.
- Functionalization : Introducing the methoxybenzoyl and methylphenyl groups through acylation and alkylation reactions.
- Purification : Employing chromatographic techniques to achieve the desired purity.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial effects.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | E. coli |
| Compound B | 30 | S. aureus |
| 3-Hydroxy... | TBD | TBD |
Anticancer Potential
Several studies have explored the anticancer potential of similar pyrrolidine derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Case Study: In Vitro Studies
A notable study investigated the cytotoxic effects of related compounds on various cancer cell lines, including breast and lung cancer cells. The results demonstrated significant cell death at micromolar concentrations, indicating a promising therapeutic avenue.
Neuroprotective Effects
Given the presence of the morpholine group, there is potential for neuroprotective activity. Research into related compounds has shown that they can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
